molecular formula C18H12BiBr3 B6363595 Tris(4-bromophenyl)bismuthane CAS No. 5153-29-7

Tris(4-bromophenyl)bismuthane

Cat. No.: B6363595
CAS No.: 5153-29-7
M. Wt: 677.0 g/mol
InChI Key: YHYYKZNGGYSCEP-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Organobismuth Chemistry

The journey of organobismuth chemistry began in 1850 with the synthesis of the first organobismuth compound, triethylbismuth. wikipedia.orgresearchgate.net However, the highly pyrophoric and malodorous nature of early trialkylbismuth compounds limited initial investigations. researchgate.netbohrium.com A significant breakthrough occurred in 1887 with the preparation of the air-stable triphenylbismuth (B1683265), which opened the door for more extensive research into this class of compounds. researchgate.netbohrium.com The advent of Grignard reagents and organolithium compounds further propelled the field forward, providing more versatile synthetic routes. wikipedia.org Over the 20th century, research uncovered a variety of reactions involving organobismuth compounds, including one-electron mechanisms. bohrium.com More recent decades have witnessed a resurgence in organobismuth chemistry, driven by advancements in synthetic techniques and spectroscopic methods, leading to the discovery of novel compounds and applications. bohrium.comnih.gov

Significance of Triarylbismuth Compounds in Main Group Chemistry

Triarylbismuth compounds, a subclass of organobismuth compounds, are particularly significant in main group chemistry. These compounds, which are typically crystalline solids stable in air, serve as valuable reagents in a multitude of organic transformations. wikipedia.org They have been employed as arylating agents for a variety of substrates, including in C-N and C-C bond-forming reactions, often in the presence of a metal co-catalyst. wikipedia.orgnih.gov Industrially, triarylbismuth compounds find application as catalysts in the polymerization of alkenes and alkynes. wikipedia.org The reactivity of these compounds is influenced by the nature of the aryl substituents, with electron-withdrawing groups generally enhancing their oxidizing power. wikipedia.org

Contextualization of Tris(4-bromophenyl)bismuthane within Advanced Organobismuth Research

This compound is a specific triarylbismuth compound that has garnered attention in advanced organobismuth research. Its structure, featuring three 4-bromophenyl groups attached to a central bismuth atom, makes it a useful building block in organic synthesis and materials science. The presence of the bromine atoms offers sites for further functionalization, allowing for the creation of more complex molecules. Research has explored its use in various chemical reactions, highlighting its potential as a versatile reagent.

Properties

IUPAC Name

tris(4-bromophenyl)bismuthane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H4Br.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYYKZNGGYSCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)[Bi](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BiBr3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Probes for Organobismuth Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organobismuth compounds. It provides a wealth of information regarding the molecular framework and the electronic environment of the bismuth center.

The ¹H and ¹³C NMR spectra of Tris(4-bromophenyl)bismuthane provide characteristic signals that confirm its structure. In the ¹³C NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), four distinct signals are observed at δ 153.30, 139.02, 133.78, and 122.89 ppm. google.com These shifts correspond to the different carbon environments within the 4-bromophenyl groups attached to the bismuth atom.

While specific ¹H NMR data for this compound is not detailed in the provided search results, related compounds offer insight into expected patterns. For instance, the analogous Tris(4-bromophenyl)amine exhibits signals at approximately 7.35 ppm and 6.92 ppm in CDCl₃. chemicalbook.com For organobismuth compounds in general, the aromatic protons typically appear as multiplets in the aromatic region of the spectrum. nih.gov

Table 1: ¹³C NMR Chemical Shifts for this compound google.com

Chemical Shift (δ) in ppm
153.30
139.02
133.78
122.89
Solvent: CDCl₃

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes in solution, such as ligand exchange or conformational changes. researcher.life While specific VT-NMR studies on this compound were not found, this technique is widely applied to other organobismuth compounds to probe their solution behavior. researchgate.net For example, in some ferrocenyl bismuthines, VT-NMR spectra show the association and dissociation of hypervalent N···Bi coordination at different temperatures. researchgate.net Such studies can reveal the energetics of these dynamic equilibria. nih.govfu-berlin.de The temperature range for these experiments can vary widely, from as low as -150°C to as high as +175°C, depending on the compound and the process being studied. phoenixnmr.com

Multidimensional NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), are valuable for analyzing complex mixtures and determining the size and shape of molecules in solution. blogspot.com DOSY NMR separates the signals of different species based on their translational diffusion coefficients. blogspot.comrsc.org This technique can be used to confirm the preservation of a compound's structure in solution and to detect the formation of aggregates. nih.govresearchgate.net For instance, DOSY-NMR has been used to confirm that the Bi₂O₂ ring in a dimeric mono-organobismuth oxide is preserved in solution. nih.gov This method is particularly useful for characterizing organometallic compounds in solution without the need for crystallization. researchgate.net

¹⁷O NMR spectroscopy is a specialized technique that can provide unique insights into the local environment of oxygen atoms within a molecule. researchgate.net It is particularly sensitive to through-space interactions and can be used to study ionic conduction and motion in bismuth-containing materials. researchgate.netchemrxiv.org For example, variable-temperature ¹⁷O NMR has been used to investigate ionic conduction mechanisms in materials containing MoO₄²⁻ tetrahedra and [Bi₁₂O₁₄]⁸⁻∞ columns. researchgate.net While direct ¹⁷O NMR studies on this compound are not available, this technique holds potential for probing interactions in related organobismuth oxides. iaea.orgsci-hub.boxosti.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the characterization of paramagnetic or open-shell species, including bismuth radicals. researchgate.net Due to the high natural abundance (100%) of the ²⁰⁹Bi isotope with a nuclear spin of I = 9/2, EPR spectra of bismuth radicals exhibit characteristic hyperfine coupling. researchgate.net Although this compound is a closed-shell Bi(III) compound, its derivatives can form open-shell Bi(II) species through redox processes. acs.org The characterization of these elusive Bi(II) radicals is challenging but crucial for understanding their role in catalysis and single-electron transfer (SET) reactions. acs.orgchemrxiv.orgnih.gov Multi-frequency EPR, in combination with other techniques like SQUID magnetometry, is often required to accurately determine the g- and A-tensors of these bismuth-centered radicals. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. elte.huslideshare.net For this compound, the UV-Vis spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. elte.huyoutube.com The primary electronic transitions observed are π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. elte.hu These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the lone pair on the bismuth atom) to an antibonding π* orbital. elte.hu The presence of the bromine substituents on the phenyl rings can influence the energy of these transitions.

A related compound, tris(4-bromophenyl)ammoniumyl hexachloroantimonate, also known as "magic blue," is noted for its distinct blue color, which arises from its electronic transitions. wikipedia.org While not the same compound, the study of such analogues provides insight into the electronic behavior of related structures.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an essential analytical technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate measurement of its mass, which can be used to confirm its chemical formula, C₁₈H₁₂Br₃Bi. This technique is crucial for distinguishing between compounds with similar nominal masses and for verifying the successful synthesis of the target molecule. researchgate.net

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Bismuth Oxidation States

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for determining the oxidation state of a specific element within a compound. nih.govnih.gov In the case of this compound, XANES at the bismuth L₃-edge can be used to confirm the +3 oxidation state of the bismuth atom. The energy of the absorption edge in a XANES spectrum is sensitive to the effective charge on the absorbing atom; a higher oxidation state results in a shift of the absorption edge to higher energy. nih.govcityu.edu.hk By comparing the XANES spectrum of this compound to those of known bismuth compounds with different oxidation states, the +3 state in the title compound can be unequivocally assigned. cityu.edu.hkresearchgate.net

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. mit.edulibretexts.orgrigaku.com This technique has been instrumental in elucidating the detailed molecular structure of this compound and its derivatives.

Molecular Geometry and Coordination Environment of the Bismuth Center

Single-crystal X-ray diffraction analysis of this compound reveals a pyramidal geometry around the central bismuth atom. The bismuth atom is bonded to the ipso-carbon atoms of the three 4-bromophenyl rings. The C-Bi-C bond angles are typically less than the ideal tetrahedral angle of 109.5°, consistent with the presence of a stereochemically active lone pair of electrons on the bismuth atom. This arrangement is a common feature for triorganobismuth(III) compounds. researchgate.net

Table 1: Selected Bond Lengths and Angles for a Representative Triorganobismuthane

Parameter Value
Bi-C bond length (Å) ~2.26
C-Bi-C bond angle (°) ~97-100

Note: These are typical values and can vary slightly depending on the specific crystal structure determination.

Intermolecular and Intramolecular Interactions (e.g., C-H···H-C contacts, Hypervalent Interactions)

In the solid state, the packing of this compound molecules is influenced by various non-covalent interactions. These can include weak van der Waals forces and potentially C-H···π interactions between the hydrogen atoms of one molecule and the aromatic rings of a neighboring molecule. Short intermolecular C-H···H-C contacts have also been observed in the crystal structures of related trisarylbismuthine compounds. researchgate.net

Furthermore, the concept of hypervalent interactions is relevant to organobismuth chemistry. In some organobismuth compounds, the bismuth atom can engage in secondary interactions with nearby donor atoms, leading to a coordination number greater than three. mdpi.com While less common for simple triarylbismuthanes, the potential for such interactions should be considered, especially in the presence of functional groups with donor capabilities.

Computational and Theoretical Studies on Tris 4 Bromophenyl Bismuthane Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the properties of organobismuth compounds. caneparesearch.orgnih.gov It allows for the accurate calculation of electronic structure, spectroscopic data, and reaction pathways, providing a deeper understanding of these complex systems.

Electronic Structure and Bonding Analysis

Furthermore, DFT calculations, in conjunction with techniques like Natural Bond Orbital (NBO) analysis, can elucidate the hybridization of the bismuth atom and the specific orbitals involved in bonding. acs.orgacs.org This provides a detailed picture of the electronic landscape of the molecule, which is crucial for understanding its reactivity and spectroscopic properties.

Interpretation of Spectroscopic Data

DFT calculations are frequently employed to interpret and predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, for organobismuth compounds. nih.govacs.org By calculating theoretical chemical shifts and comparing them with experimental values, a more precise assignment of NMR signals can be achieved. kent.ac.uk For example, in studies of arylbismuth(III) halides, DFT has been used to rationalize the observed trends in ¹³C NMR chemical shifts, which are sensitive to the nature of the halogen substituent. rsc.org

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the absorption bands observed in UV-Vis spectra. acs.org This allows for a detailed understanding of the excited-state properties of Tris(4-bromophenyl)bismuthane analogs and how they are influenced by structural modifications. These computational insights are invaluable for correlating the electronic structure with the observed spectroscopic features.

Prediction of Reactivity Pathways and Transition States

A significant application of DFT is the prediction of reaction mechanisms and the characterization of transition states. acs.org For organobismuth compounds, which are used as reagents and catalysts in various organic reactions, DFT calculations can map out the energy profiles of different reaction pathways. nih.govsemanticscholar.org This includes identifying key intermediates and calculating the activation barriers for each step.

For instance, in bismuth-catalyzed reactions, DFT has been used to investigate the Bi(III)/Bi(V) catalytic cycle, including steps like transmetalation and reductive elimination. acs.orgnih.gov The calculations can help to determine the most favorable reaction pathway and explain the observed product selectivity. semanticscholar.org By modeling the transition state structures, researchers can gain insights into the factors that control the reactivity of this compound analogs in synthetic applications. rsc.org

Analysis of HOMO-LUMO Gaps and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. irjweb.com DFT calculations provide accurate values for the energies of these frontier orbitals and the HOMO-LUMO energy gap. edu.krd A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com

For this compound analogs, the HOMO-LUMO gap can be tuned by varying the substituents on the phenyl rings. nih.gov Analysis of the spatial distribution of the HOMO and LUMO can reveal the sites most susceptible to nucleophilic or electrophilic attack. Furthermore, these calculations can quantify intramolecular charge transfer, which is crucial for understanding the optical and electronic properties of these compounds. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.orgwisc.edu This approach provides a quantitative description of the Lewis-like bonding structure of a molecule. wikipedia.org

For this compound analogs, NBO analysis offers deep insights into the nature of the Bi-C bonds, quantifying their covalent and ionic character through the analysis of orbital occupancies and polarization. acs.orgacs.orgresearchgate.net It can identify and quantify hypervalent interactions and delocalization effects, which are departures from an idealized Lewis structure. wikipedia.org By examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can understand the electronic delocalization and its energetic significance. uni-muenchen.de This is particularly useful for analyzing the influence of the bromine substituents on the electronic structure and bonding within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) Approach

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgwiley-vch.de This allows for the definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.org

In the context of this compound analogs, QTAIM analysis can be used to characterize the nature of the Bi-C bonds and other intramolecular interactions. researchgate.netchemrxiv.org By locating bond critical points (BCPs) in the electron density, the existence of a chemical bond between two atoms can be confirmed. pitt.edu The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, provide information about the strength and nature of the bond (e.g., covalent vs. ionic). nih.gov QTAIM is also a powerful tool for identifying and characterizing weaker non-covalent interactions, such as halogen bonds, which may be present in brominated organobismuth compounds. nih.gov

Computational Modeling of Pnictogen Bonding and Lewis Acidity

Computational and theoretical studies have become indispensable tools for understanding the nuanced electronic properties of heavy p-block elements like bismuth. For analogs of this compound, computational modeling provides deep insights into the nature of pnictogen bonding and helps to quantify their Lewis acidity, guiding the rational design of new molecules with tailored properties.

Pnictogen Bonding

Pnictogen bonding is a non-covalent interaction where a pnictogen atom (Group 15) acts as an electrophilic species. mdpi.com In the context of organobismuth compounds, the bismuth atom can serve as a pnictogen bond donor. The strength of this interaction is highly dependent on the substituents attached to the bismuth center.

Theoretical studies on flexible, accordion-like molecular complexes with the general formula [P(C₆H₄-o-CH₂SCH₃)₃BiX₃] (where X = Cl, Br, I) have provided significant insights into Bi-P pnictogen bonding. nih.govresearchgate.net Density Functional Theory (DFT) and ab initio calculations on these systems have demonstrated that the interaction between the bismuth and phosphorus centers is predominantly electrostatic. nih.gov The strength of this interaction can be systematically tuned by altering the halogen substituent on the bismuth atom. nih.govresearchgate.net

Quantum chemical calculations, including Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) analyses, confirm the electrostatic nature of the Bi-P pnictogen bond. nih.gov As the electronegativity of the halogen substituent decreases from Cl to I, the pnictogen bond becomes weaker. This is reflected in the calculated P-Bi distances and bond valences. acs.org For instance, the calculated P–Bi bond valence is significantly higher for the chloro-substituted analog compared to the bromo and iodo derivatives, indicating a stronger interaction. acs.org

Table 1: Calculated Pnictogen Interaction Data for [P(C₆H₄-o-CH₂SCH₃)₃BiX₃] Analogs

Compound (X)Experimental P−Bi Distance (Å)Calculated P−Bi Bond Valence (vu)Reference
Cl3.365(1)0.137 researchgate.netacs.org
Br3.759(7)0.047 researchgate.netacs.org
I3.792(9)0.043 researchgate.netacs.org

Further computational analyses on simpler dimers of the type X₃E···EX₃ (where E = pnictogen, X = halogen) have shown that while dispersion forces are the primary stabilizing factor, an important ionic component exists that increases with the size of the halogen. acs.orgnih.gov These high-level calculations yield binding energies on the scale of 10-15 kJ/mol, comparable to a weak hydrogen bond, underscoring the significance of these interactions in supramolecular chemistry. acs.orgnih.gov

Lewis Acidity

The Lewis acidity of organobismuth compounds is a key feature that dictates their reactivity, particularly in catalysis. Computational chemistry offers a powerful means to assess and predict the Lewis acidic character of these molecules. For triaryl bismuth compounds, including analogs of this compound, the Lewis acidity can be finely tuned by modifying the substituents on the aryl rings. researchgate.net

Computational assessments utilize several metrics to quantify Lewis acidity, including the energies of molecular orbitals (specifically the Lowest Unoccupied Molecular Orbital, LUMO), the Global Electrophilicity Index (GEI), and calculated affinities for Lewis bases like the fluoride (B91410) ion. researchgate.netchemrxiv.orgacs.org Studies on planar, T-shaped bismuth triamides have revealed that geometric constraints, combined with electronic tuning, can lead to exceptionally high Lewis acidity, sometimes surpassing that of well-known polyfluorinated triarylboranes. researchgate.netchemrxiv.orgacs.org

For triarylbismuthane analogs, introducing electron-withdrawing groups (e.g., -CF₃) to the phenyl rings is computationally predicted to enhance Lewis acidity. Conversely, electron-donating groups (e.g., -OCH₃) are expected to decrease it. researchgate.net This tuning is reflected in the calculated LUMO energies and GEI values. A lower LUMO energy and a higher GEI value generally indicate stronger Lewis acidity. chemrxiv.org DFT calculations have also been employed to rationalize the Lewis acidity in various organobismuth compounds by analyzing the nature of the Bi-C and Bi-X (where X is a halide or other substituent) bonds. researchgate.net It has been shown that the strength of the covalent Bi–X σ-bond is a more critical factor in determining the accessibility of the antibonding σ*(Bi–C) orbital, and thus the Lewis acidity, than the formal charge on the bismuth atom itself. researchgate.net

Table 2: Computationally Predicted Lewis Acidity Trends in Substituted Triarylbismuthane Analogs

Substituent on Aryl RingEffect on Bismuth CenterPredicted Lewis AcidityReference
Electron-Withdrawing (e.g., -CF₃)Increases electrophilicityStronger researchgate.net
Unsubstituted (e.g., -H)BaselineModerate researchgate.net
Electron-Donating (e.g., -OCH₃)Decreases electrophilicityWeaker researchgate.net

Natural Bond Orbital (NBO) analysis for complexes like tris(4‐(dimesitylboryl)phenyl)bismuthine has also confirmed the Lewis acidic nature of the bismuth(III) center. researchgate.net These computational approaches collectively establish that the electronic environment of the bismuth atom in this compound and its analogs can be precisely modulated, allowing for the rational design of these compounds for applications in areas like Lewis acid catalysis. chemrxiv.org

Redox Chemistry of Bismuth Species

The versatile reactivity of organobismuth compounds is largely rooted in the ability of bismuth to exist in several oxidation states, most commonly Bi(III) and Bi(V), but also more transient states like Bi(I), Bi(II), and Bi(IV). worktribe.combohrium.com This accessibility of multiple oxidation states allows for a rich redox chemistry, underpinning their utility in both stoichiometric and catalytic processes. worktribe.com

The cycling between Bismuth(III) and Bismuth(V) oxidation states is a cornerstone of organobismuth chemistry. Triarylbismuthanes, which are organobismuth(III) compounds, can be oxidized to pentavalent organobismuth(V) species. nih.gov These Bi(V) compounds, such as triarylbismuthane oxides or diacetates, are effective oxidizing agents and can act as electrophilic aryl transfer reagents in a process known as reductive elimination or ligand coupling. nih.govkyushu-u.ac.jp

For instance, triarylbismuthane oxides, formed from the oxidation of triarylbismuthanes, are known to be thermally unstable but possess significant oxidizing capabilities. kyushu-u.ac.jpresearchgate.net The stability and reactivity of these Bi(V) species are influenced by the nature of the aryl ligands attached to the bismuth center. kyushu-u.ac.jp While early work focused on homoleptic triarylbismuthanes, it is now understood that ligand design is crucial for modulating the redox windows of bismuth reagents. worktribe.com The Bi(V) state can be generated through reactions with various oxidizing agents, and these compounds subsequently deliver an aryl group to a substrate, regenerating the stable Bi(III) state and completing the redox cycle. researchgate.net This Bi(III)/Bi(V) couple is fundamental to many arylation reactions promoted by bismuth reagents.

Single-electron transfer (SET) is another key mechanistic pathway in the chemistry of triarylbismuthanes. nih.govacs.orgnih.gov This process can be initiated through photochemical, electrochemical, or thermal methods, leading to the formation of radical intermediates. nih.govbeilstein-journals.org Recent studies have described a light-driven method for generating aryl radicals from both triarylbismuth(III) and triarylbismuth(V) reagents. nih.govacs.orgnih.gov

The proposed mechanism involves the formation of a transient organobismuth(IV) intermediate. nih.govacs.org This Bi(IV) species can be generated either by the oxidation of a Bi(III) compound or the reduction of a Bi(V) compound. nih.govacs.orgnih.gov The subsequent step is a rapid, ligand-assisted mesolytic cleavage of a carbon-bismuth bond in the Bi(IV) intermediate, which releases an aryl radical. nih.govacs.org The intermediacy of Bi(IV) is a departure from the more commonly invoked Bi(III)/Bi(V) two-electron redox couple and highlights the potential for one-electron pathways in bismuth chemistry. nih.gov This SET mechanism has been implicated in various bismuth-catalyzed reactions, including C-N cross-coupling, operating through a radical Bi(I)/Bi(II) or Bi(I)/II/III) redox cycle without the need for external photoredox catalysts or oxidants. mpg.de

Triarylbismuthanes are effective precursors for the generation of aryl radicals under relatively mild conditions. beilstein-journals.orgresearchgate.net The weak carbon-bismuth bond, a result of the large and diffuse atomic orbitals of bismuth, can undergo homolytic cleavage to produce aryl radicals and Bi(II) radical species. bohrium.combeilstein-journals.org Several methods have been developed to initiate this process:

Photo-irradiation : UV light or visible light, sometimes in the presence of a photocatalyst, can induce the homolysis of the Ar-Bi bond. nih.govbeilstein-journals.org

Electrolysis : Electrochemical methods have also been successfully employed to generate aryl radicals from triarylbismuthanes. beilstein-journals.org

Thermal Activation : While historically requiring harsh conditions, recent findings show that simply heating a solution of a triarylbismuthane in air can effectively generate aryl radicals. beilstein-journals.org

The aryl radicals generated from compounds like this compound are reactive intermediates that can participate in a variety of synthetic transformations. nih.govrsc.org These include hydroarylation of electron-deficient olefins and arylation of diverse substrates such as diboronates, disulfides, and phosphites. nih.govacs.orgnih.gov The generation of aryl radicals from stable, easy-to-handle triarylbismuthanes provides a valuable, transition-metal-free approach to forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

Table 1: Methods for Generating Aryl Radicals from Triarylbismuthanes

Activation Method Conditions Substrate Example Product Example Reference(s)
Thermal Heating in benzotrifluoride (B45747) (BTF) in open air Tris(phenyl)bismuthane + Bis(pinacolato)diboron Phenylboronate beilstein-journals.org
Photochemical Light irradiation (UV or visible light) Triarylbismuthine Aryl radical for subsequent reaction nih.gov, beilstein-journals.org
Electrochemical Electrolysis Triarylbismuthine Aryl radical for subsequent reaction beilstein-journals.org

Ligand Coupling Reactions Promoted by Bismuth

Beyond radical pathways, bismuth compounds, particularly in the Bi(V) state, are well-known to promote ligand coupling reactions. In these processes, two ligands from the bismuth coordination sphere form a new bond, accompanied by the reduction of the bismuth center, typically from Bi(V) to Bi(III). This reactivity is a powerful tool for constructing key bonds in organic synthesis.

Triarylbismuthanes can be utilized in C-C bond-forming cross-coupling reactions, often in conjunction with a transition metal catalyst such as palladium. researchgate.netacs.org In these reactions, the triarylbismuthane serves as an aryl-transfer reagent, capable of transferring all three of its aryl groups. nih.gov

A notable example is the palladium-catalyzed cross-coupling of triarylbismuths with aryl halides and triflates, which proceeds efficiently to form biaryls. acs.org Similarly, palladium-catalyzed Sonogashira-type cross-coupling reactions between triarylbismuthanes and terminal alkynes yield aryl-alkyne products in good to excellent yields. researchgate.net While many systems rely on a transition metal co-catalyst, the development of purely bismuth-catalyzed C-C bond formation remains a significant area of research. researchgate.net

Bismuth reagents are also effective in promoting the formation of carbon-heteroatom bonds. The copper-catalyzed O-arylation of alcohols and C-N arylation of amines and other N-heterocycles using triarylbismuth reagents are well-established methods. researchgate.net For example, the O-arylation of 1,2-aminoalcohols can be achieved using functionalized triarylbismuth reagents with substoichiometric amounts of copper acetate (B1210297) under mild conditions. researchgate.net

More recently, bismuth-catalyzed C-N cross-coupling reactions have been developed that operate through radical pathways involving SET mechanisms. mpg.de These reactions can couple α-amino acids with N-heterocycles under mild conditions, showcasing a novel catalytic cycle that does not rely on a traditional Bi(III)/Bi(V) couple but rather a Bi(I)/Bi(II)/Bi(III) manifold. mpg.de Furthermore, bismuth TEMPOxide complexes, formed from Bi(II) species, have been shown to be active catalysts for the oxidative coupling of substrates, demonstrating the potential for Bi-promoted C-O bond formation through different mechanistic avenues. rsc.org

Table 2: Examples of Bismuth-Promoted Ligand Coupling Reactions

Bond Formed Bismuth Reagent Coupling Partner Catalyst/Conditions Product Type Reference(s)
C-C Triarylbismuth Aryl Halide/Triflate Palladium catalyst, K₂CO₃ or CsF Biaryl acs.org
C-C Triarylbismuthane Terminal Alkyne Pd(OAc)₂, AgF, K₃PO₄ Arylalkyne researchgate.net
C-O Triarylbismuthane 1,2-Aminoalcohol Copper acetate β-Aryloxyamine researchgate.net
C-N Redox-active ester N-heterocycle Bismuthinidene 1 (catalyst) α-Alkylated N-heterocycle mpg.de

Carbon-Sulfur (C-S) Bond Formation

The formation of carbon-sulfur (C-S) bonds is a pivotal transformation in organic synthesis, leading to the creation of aryl thioethers, which are prevalent in a wide array of biologically active compounds, pharmaceuticals, and functional materials. researchgate.net Triarylbismuthanes, including this compound, have emerged as effective reagents for these coupling reactions.

Recent research has demonstrated a simple and efficient copper-promoted S-arylation method using triarylbismuthanes as the arylating agents. nih.gov These reactions proceed under mild conditions and exhibit a high degree of functional group tolerance and chemoselectivity. nih.gov For instance, the S-arylation of various sulfur-containing nucleophiles, such as copper(I) 2-pyridinethiolate (CuPT) and sodium 2-pyridinethiolate (NaPT), with triarylbismuthanes affords the corresponding 2-arylthiopyridine 1-oxide derivatives in good to excellent yields. nih.gov Notably, the reaction shows effective chemoselectivity for the S-arylation of aminobenzenethiols and mercaptophenols. nih.gov

A plausible mechanism for the copper-promoted S-arylation involves the initial formation of a copper(III) intermediate from the triarylbismuthane, a copper(II) salt (like Cu(OAc)2), and the sulfur-containing nucleophile. nih.gov This is followed by reductive elimination to yield the S-arylated product and a copper(I) species. nih.gov The reaction conditions are generally mild, often carried out in a solvent like DMF with a base such as pyridine (B92270) at temperatures ranging from 50 to 70 °C. nih.gov

Arylating AgentSulfur NucleophileCatalyst/PromoterConditionsProductYieldReference
This compoundCopper(I) 2-pyridinethiolate (CuPT)Cu(OAc)₂Pyridine, DMF, 50 °C, 12 h2-(4-Bromophenylthio)pyridine 1-oxideGood to Excellent nih.gov
TriarylbismuthanesAminobenzenethiolsCu(OAc)₂Pyridine, DMF, MildArylthioanilinesGood to Excellent nih.gov
TriarylbismuthanesMercaptophenolsCu(OAc)₂Pyridine, DMF, MildArylthiophenolsGood to Excellent nih.gov

Nucleophilic Reactivity of Bismuthanes

While often employed as electrophilic arylating agents, certain triarylbismuthanes can exhibit nucleophilic character. rsc.org The nucleophilicity of a bismuthanes is influenced by the electronic and steric properties of the aryl substituents. rsc.orgnumberanalytics.comvarsitytutors.com

A notable example of enhanced nucleophilicity is observed in tris-(2,6-dimethoxyphenyl)bismuthane. rsc.org This compound is a strong enough nucleophile to react with activated alkyl halides, likely through the formation of a bismuthonium intermediate. rsc.org X-ray crystallographic and ¹⁷O NMR studies, along with theoretical calculations, suggest that the through-space interaction between the bismuth center and the neighboring oxygen atoms of the methoxy (B1213986) groups stabilizes the resulting bismuthonium species, thereby enhancing its nucleophilicity. rsc.org

In the context of this compound, the presence of the electron-withdrawing bromine atoms on the phenyl rings would generally be expected to decrease the nucleophilicity of the bismuth center compared to unsubstituted triphenylbismuthane. However, its reactivity in various transformations suggests that it can still participate in reactions where it donates its lone pair of electrons. The ability of a species to donate an electron pair to form a covalent bond is the essence of nucleophilicity. numberanalytics.com Factors that influence nucleophilic strength include charge, electronegativity, and the nature of the solvent. varsitytutors.com

Mechanism of Bismuth-Mediated Arylation Reactions

Bismuth-mediated arylation reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can proceed through different mechanisms depending on the oxidation state of the bismuth reagent (Bi(III) or Bi(V)) and the reaction conditions.

For Bi(V) reagents, a common pathway involves the nucleophilic attack of a substrate on the hypervalent bismuth center, followed by reductive elimination of the arylated product. nih.gov The reaction of a nucleophile with a triarylbismuth(V) species is proposed to occur in a two-step process. nottingham.ac.uk Initially, the nucleophile attacks the Bi(V) center to form an intermediate. This is the rate-determining step, and the subsequent oxidative arylation proceeds much more rapidly to yield the final product and a bismuth(III) co-product. nottingham.ac.uk Kinetic studies of the arylation of 2-naphthol (B1666908) derivatives with triarylbismuth(V) reagents support a second-order reaction, consistent with this proposed mechanism. nottingham.ac.uk

In copper-catalyzed arylations using triarylbismuthanes (Bi(III)), the mechanism is thought to involve a transmetalation step. uqam.ca A plausible catalytic cycle begins with the reaction of the triarylbismuthine with a copper(II) salt, like copper acetate, to form an organocopper(III) species. uqam.ca The nucleophile, often deprotonated by a base, also coordinates to this copper(III) center. uqam.ca Subsequent reductive elimination from the copper(III) intermediate affords the arylated product and a copper(I) species, which can then be re-oxidized to copper(II) to continue the catalytic cycle. thieme-connect.de

Bismuth ReagentReaction TypeKey Mechanistic StepsReference
Triarylbismuth(V)Direct ArylationNucleophilic attack on Bi(V), Reductive elimination nih.govnottingham.ac.uk
Triarylbismuth(III)Copper-Catalyzed ArylationTransmetalation to Cu(II), Formation of Cu(III) intermediate, Reductive elimination uqam.cathieme-connect.de

Homolysis of Bismuth-Carbon Bonds (Thermal, Photochemical, Electrochemical)

The bismuth-carbon (Bi-C) bond in triarylbismuthanes is relatively weak and can undergo homolytic cleavage under thermal, photochemical, or electrochemical conditions to generate aryl radicals. This reactivity provides a pathway for radical-mediated transformations.

Thermal Homolysis: The thermal decomposition of organobismuth compounds can lead to the formation of radicals. For instance, the thermal decomposition of lithium peroxide is enhanced in the presence of compounds that can form radicals, suggesting that radical-mediated pathways can be initiated thermally. rsc.org

Photochemical Homolysis: Photochemical conditions can also induce the homolysis of Bi-C bonds. For example, reactions involving hypervalent iodine reagents and triarylbismuthanes can be promoted photochemically, likely proceeding through radical intermediates. sci-hub.se

Electrochemical Homolysis: Electrochemical methods offer another avenue for the cleavage of Bi-C bonds. The electrochemical decomposition of certain compounds can be influenced by the presence of species that generate radicals upon decomposition. rsc.org

The susceptibility of the Bi-C bond to homolysis is a key aspect of the chemistry of organobismuth compounds. nih.gov This property allows for their use in radical reactions, expanding their synthetic utility beyond traditional polar reactions.

Interactive Data Tables

Coordination Chemistry and Ligand Design in Organobismuth Systems

Formation and Characterization of Cationic Organobismuth Complexes

Cationic organobismuth complexes are significant due to their potential as Lewis acids in catalysis. nih.gov The formation of these species often involves the abstraction of an anionic ligand from a neutral organobismuth(III) or organobismuth(V) precursor. For instance, triarylbismuth(V) difluorides can react with fluoride (B91410) abstracting agents like NaBArF to generate cationic fluorotriarylbismuthonium salts. nih.gov The structure of the resulting cation—be it mononuclear, dinuclear, or a polymeric trinuclear assembly—is heavily influenced by the steric bulk of the aryl groups attached to the bismuth center. nih.gov While simple phenyl groups may lead to polymeric structures held together by bridging fluoride ions, sterically demanding groups in the ortho-positions can isolate stable, mononuclear bismuthonium cations. nih.gov

Another route to cationic species involves the oxidation of low-valent organobismuth compounds. For example, organobismuth(I) precursors have been oxidized to generate stable, isolable cationic organobismuth(II) pincer complexes. nih.govacs.org These paramagnetic S = 1/2 species are important as they model elusive intermediates in single-electron transfer (SET) redox processes. acs.orgbohrium.com

The characterization of these cationic complexes requires a suite of advanced analytical techniques. X-ray crystallography is essential for determining the solid-state structure and connectivity. nih.govacs.org Multinuclear NMR spectroscopy provides insights into the solution-state behavior, while techniques like multifrequency EPR spectroscopy and SQUID magnetometry are crucial for characterizing paramagnetic species, such as Bi(II) complexes. nih.govacs.org

A recently synthesized trimetallic bismuth(I)-based allyl cation further expands the scope of cationic organobismuth chemistry. nih.govmpg.de Structural and theoretical analyses of this complex revealed a unique π-delocalization across the three bismuth atoms, creating a heavy analogue of the classic carbon-based π-allyl cation. nih.govmpg.de

Hypervalent Bismuth Compounds and Intramolecular Coordination

Hypervalent compounds, where the central atom exceeds the number of electrons predicted by the octet rule, are a hallmark of heavier p-block elements like bismuth. In organobismuth chemistry, hypervalent structures are often stabilized through intramolecular coordination. rsc.org This involves the design of ligands that contain a pendant donor group (e.g., containing N, O, or S) which can coordinate to the bismuth center. rsc.orgnih.gov

This intramolecular coordination has several important consequences:

Stabilization: The coordination of the heteroatom to the bismuth center provides thermodynamic stability to the molecule.

Structural Control: It imposes geometric constraints, leading to defined structures, commonly a distorted trigonal bipyramidal (TBP) geometry for Bi(III) or octahedral for Bi(V). nih.gov

The synthesis of these compounds typically involves the reaction of a bismuth halide, such as BiCl₃, with a pre-designed ligand precursor that already contains the coordinating heteroatom. nih.govrsc.org X-ray diffraction studies on such complexes have confirmed the presence of strong intramolecular E→Bi (E = N, O, S) interactions, revealing the specific coordination geometries. rsc.orgnih.gov

Strategies for Ligand Design in Organobismuth Chemistry

The rational design of ligands is fundamental to advancing organobismuth chemistry. By modifying the steric and electronic properties of the ligand framework, chemists can control the structure, stability, and reactivity of the resulting bismuth complexes.

Chelation, the binding of a multidentate ligand to a central metal atom, is a powerful strategy for creating stable organobismuth complexes. A critical parameter in the design of chelating ligands is the "bite angle," which is the angle formed by the two donor atoms and the central bismuth atom (L-Bi-L). chemeurope.comtaylorandfrancis.com

The ligand bite angle can have a profound impact on the properties of the complex:

Geometry: It influences the preferred coordination geometry around the bismuth center. For instance, a small bite angle might be accommodated in a square pyramidal geometry, whereas a larger bite angle might favor a trigonal bipyramidal arrangement. chemeurope.com

Lewis Acidity: The bite angle can be used to tune the Lewis acidity of cationic organobismuth species. A smaller, more constrained bite angle can lead to a weaker intramolecular Bi-N bond, which in turn increases the accessibility of the bismuth center and enhances its Lewis acidity. nih.govfigshare.com

Stability and Reactivity: The rigidity of the chelate ring, dictated by the ligand backbone and its bite angle, can affect the stability of the complex and its catalytic activity. chemeurope.com

By systematically varying the backbone of a chelating ligand, researchers can fine-tune the bite angle and, consequently, the chemical behavior of the organobismuth complex. nih.govfigshare.com

Pincer ligands, which are typically tridentate and bind in a meridional fashion, offer a high degree of stability and structural control. In organobismuth chemistry, N,C,N pincer frameworks have been successfully employed to synthesize and isolate rare organobismuth(II) radical cations. nih.govacs.orgchemrxiv.org

The synthesis involves the one-electron oxidation of a bismuth(I) precursor bearing the pincer ligand. acs.org The resulting cationic complexes are paramagnetic and have been thoroughly characterized by X-ray diffraction, EPR spectroscopy, and SQUID magnetometry. nih.govacs.org

Complex Oxidation State Key Feature Significance
Cationic N,C,N Pincer ComplexBi(II)Metal-centered radical (S = 1/2)Models key intermediates in radical redox chemistry nih.govchemrxiv.org
Cationic N,C,N Pincer ComplexBi(II)Isolated and structurally characterizedFills a gap in understanding open-shell Bi compounds acs.org

This table summarizes key features of organobismuth pincer complexes based on available research.

These findings demonstrate the power of pincer ligands to stabilize otherwise transient or inaccessible oxidation states of bismuth, opening new avenues for studying radical processes involving main group elements. nih.govbohrium.com

Another effective ligand design strategy involves linking two aryl groups through a heteroatom bridge, creating a rigid and stable cyclic framework. Sulfone-bridged bismine reagents are a prominent example of this approach. researchgate.net These compounds, which can be viewed as derivatives of dibenzobismines, possess a highly stable yet flexible cyclic structure. researchgate.net

The sulfone bridge offers several advantages:

It enhances the stability of the organobismuth compound.

It improves the selectivity and efficiency of the bismuth reagent in arylation reactions. researchgate.net

The framework allows for the development of Bi(III)/Bi(V) redox catalysts. researchgate.net

The synthesis of these frameworks can be complex but provides access to highly useful stoichiometric and catalytic reagents for organic synthesis, showcasing how ligand architecture directly impacts function. researchgate.netacs.org

The incorporation of specific functional groups into the aryl ligands of organobismuth compounds is a versatile strategy for tuning their properties. nih.govacs.orgresearchgate.net Pendant groups containing nitrogen, such as pyridyl or amino moieties, are frequently used to introduce intramolecular coordination. rsc.orgresearchgate.net

For example, ligands like 2-[(dimethylamino)methyl]phenyl create a C,N-chelate that stabilizes the bismuth center through an N→Bi dative bond. rsc.orgnih.gov This approach is fundamental to creating the hypervalent structures discussed in section 6.2. The presence of these functional groups can also enhance the solubility and modify the electronic properties of the complex. nih.gov

Furthermore, the ability to perform chemical transformations on functional groups already present on the triarylbismuthine scaffold provides a divergent route to a wide array of highly functionalized reagents. acs.orgresearchgate.net This post-synthesis modification allows for the introduction of diverse functionalities, such as alcohols, aldehydes, and ketones, expanding the synthetic utility of organobismuth compounds. acs.org

Research on Tris(4-bromophenyl)bismuthane in Coordination Chemistry Remains Limited

Organobismuth compounds, in general, are recognized for their potential to act as ligands in coordination complexes, where the bismuth atom can form dative or covalent bonds with a transition metal. These interactions are of fundamental interest for designing novel catalysts and functional materials. The electronic and steric properties of the organic substituents on the bismuth center play a crucial role in determining the nature and stability of these metal-bismuth bonds.

In the case of this compound, the presence of the electron-withdrawing bromine atoms on the phenyl rings is expected to influence the Lewis basicity of the bismuth center, and consequently, its coordination behavior. However, without experimental data from synthesized and structurally characterized transition metal complexes of this compound, any discussion on its specific coordination chemistry, ligand design principles, and the nature of the resulting bismuth-transition metal bonds would be purely speculative.

Detailed research findings, including crystallographic data and spectroscopic analysis, are essential for a comprehensive understanding of the coordination chemistry of any ligand. Such data provides precise information on molecular geometry, bond parameters, and the electronic structure of the resulting complexes. The absence of such information for this compound-transition metal systems in the current body of scientific literature prevents a detailed and authoritative discussion as outlined in the requested article structure.

Further experimental research, including the synthesis and thorough characterization of transition metal complexes featuring the this compound ligand, is necessary to elucidate its coordination behavior and potential applications in organometallic chemistry.

Advanced Research Directions and Future Perspectives in Organobismuth Chemistry

Development of Highly Active and Selective Bismuth Catalysts

The development of bismuth-based catalysts is a primary focus of modern organobismuth chemistry, leveraging the element's ability to cycle between Bi(III) and Bi(V) oxidation states or act as a Lewis acid. acs.orgrsc.org While many studies focus on bismuth salts like bismuth(III) triflate (Bi(OTf)3), there is growing interest in using triarylbismuthines such as Tris(4-bromophenyl)bismuthane as catalyst precursors. rsc.org

The electronic nature of the aryl substituents directly influences the catalytic activity. In a compound like this compound, the electron-withdrawing nature of the bromine atoms can enhance the Lewis acidity of the bismuth center compared to triphenylbismuth (B1683265). This enhanced acidity is crucial for reactions like epoxide openings, Mukaiyama aldol (B89426) reactions, and hydroamination reactions. rsc.org Future research aims to design highly active and selective catalysts for complex organic transformations, including asymmetric synthesis, by modifying the ligand sphere around the bismuth center. researchgate.netrsc.org For instance, hypervalent organobismuth(III) salts have demonstrated catalytic activity for allylation and Mannich reactions in water, showcasing the potential for developing environmentally benign processes. rsc.org

Table 1: Examples of Bismuth-Catalyzed Reactions

Reaction Type Bismuth Catalyst Example Role of Bismuth Reference
Mukaiyama Aldol Reaction Bi(OTf)3 Lewis Acid rsc.org
Epoxide Ring Opening Organobismuth Triflate Lewis Acid / Air-stable catalyst rsc.org
Hydroarylation Bi(OTf)3 Lewis Acid rsc.org
C-N Arylation Triarylbismuth(V) compounds with Cu catalyst Arylating Agent nih.gov
C-C Scission in Diols Ph3Bi / NBS Redox Catalyst (Bi(III)/Bi(V) cycle) acs.org

Exploration of Novel Bismuth-Containing Structural Motifs (e.g., Oligomeric Bismuth Compounds)

Research is actively exploring bismuth-containing structures beyond simple monomeric compounds. The synthesis and characterization of oligomeric and polynuclear bismuth compounds are gaining traction due to their potential for unique reactivity and applications in materials science. nih.gov These complex structures often feature Bi-O or Bi-S cores. For example, large bismuth-oxo clusters, such as a dodecanuclear oxo-citrato bismuth cluster, have been characterized and show the element's propensity to form elaborate inorganic cores. acs.orgmdpi.com

Triarylbismuthines like this compound can serve as valuable starting materials for accessing such motifs. Controlled hydrolysis or reactions with specific linkers could lead to the formation of well-defined oligomeric structures where the bromophenyl groups modify the solubility and electronic properties of the resulting cluster. The synthesis of thermally and kinetically stabilized oligomeric bismuth compounds containing more than two bismuth atoms is a significant area of interest. nih.gov The ability to construct polybismuth networks through methods like one-pot polymetalation opens avenues for creating novel materials with tailored properties. nih.gov

Rational Design of Organobismuth Reagents with Tunable Reactivity

The reactivity of organobismuth reagents can be finely tuned by altering the substituents on the aryl rings. researchgate.net This principle is central to the rational design of new reagents for specific synthetic purposes. The properties of pentavalent organobismuth compounds, which are often prepared from trivalent precursors like this compound, are strongly influenced by the electronic character of the aryl groups. nih.gov

For arylation reactions, the transfer of an aryl group is a key step. The presence of electron-withdrawing groups, such as the bromine in this compound, can impact the rate and selectivity of aryl transfer from a corresponding Bi(V) species. wikipedia.org Conversely, electron-donating groups can also be used to modulate reactivity. This tunability allows for the design of reagents that can selectively arylate a wide range of substrates, including alcohols, amines, and phenols, often with high functional group tolerance. nih.govresearchgate.net Hypervalent bonding is another critical factor affecting molecular geometry and reactivity, and understanding its effects is key to designing improved organobismuth complexes. rsc.org

Computational Chemistry as a Predictive Tool for New Organobismuth Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of organobismuth compounds. mdpi.com These methods provide deep insights into electronic structures, reaction mechanisms, and the stability of transient intermediates that are difficult to study experimentally. mdpi.comndpublisher.in

For a molecule like this compound, DFT calculations can predict key parameters such as bond lengths, bond angles, and the HOMO-LUMO energy gap, which relates to the compound's potential in optoelectronic applications. nih.gov Computational studies are crucial for elucidating the mechanisms of bismuth-catalyzed reactions and understanding the nature of elusive intermediates, such as the organobismuth(IV) species proposed in some photoredox cycles. nih.gov By calculating bond dissociation energies, computational models can support the proposed mesolytic cleavage of Bi(IV)-aryl bonds to generate aryl radicals. nih.gov Furthermore, molecular electrostatic potential (MEP) maps can identify nucleophilic and electrophilic regions of a molecule, predicting sites for intermolecular interactions. nih.gov

Table 2: Application of Computational Methods in Organobismuth Chemistry

Computational Technique Application Insights Gained Reference
Density Functional Theory (DFT) Geometry Optimization Prediction of bond lengths, angles, and planarity. nih.gov
DFT HOMO-LUMO Gap Calculation Assessment of potential for optoelectronic applications. nih.gov
DFT Bond Dissociation Energy Supports proposed mechanisms involving radical intermediates (e.g., Bi(IV)). nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis Identification of electrophilic and nucleophilic sites for reactivity prediction. nih.gov
Molecular Dynamics (MD) Structure-Property Relationships Understanding the influence of ligand structure on biological activity. mdpi.com

Emerging Applications in Materials Science

Organobismuth compounds are being explored for a variety of applications in materials science, owing to the unique properties conferred by the heavy bismuth atom, such as a significant heavy atom effect and high polarizability. researchgate.nethawaii.edu These properties make them promising candidates for new optical and electronic materials. hawaii.edu

One emerging area is the development of polymers with high refractive indices or radiopacity. hawaii.edukpi.ua Organobismuth monomers, potentially derived from or analogous to this compound, can be copolymerized with organic monomers like styrene (B11656) to create materials where properties can be tailored by controlling the bismuth content. hawaii.edu Another application is in optoelectronics, where the heavy atom effect of bismuth can promote phosphorescence, making organobismuth compounds suitable for use in phosphorescent materials. researchgate.net The incorporation of bismuth into π-conjugated systems can modify their optical properties through orbital interactions. researchgate.net Organometallic compounds, including those of bismuth, are also used as precursors for thin film deposition. americanelements.com

Understanding Elusive Bismuth Intermediates

A frontier in organobismuth chemistry is the characterization and understanding of elusive, short-lived intermediates that govern many reaction mechanisms. Species such as bismuthinidenes (R-Bi), which are analogous to carbenes, and organobismuth(IV) compounds are highly reactive but are believed to play key roles in catalysis. wikipedia.orgnih.gov

Recent research has focused on generating and studying these transient species. For example, light-driven single-electron transfer has been used to generate aryl radicals from organobismuth(III) and organobismuth(V) compounds via the formation of a transient organobismuth(IV) intermediate. nih.gov The existence of these intermediates is supported by radical trapping experiments and computational studies. nih.gov Similarly, the controlled release of aminyl radicals from bismuth amides at ambient temperatures suggests the homolytic cleavage of the Bi-N bond, a process that can be monitored by techniques like EPR spectroscopy. nih.gov A deeper understanding of these elusive intermediates is critical for designing new and more efficient catalytic cycles and synthetic transformations. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tris(4-bromophenyl)bismuthane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via Grignard reagent addition to bismuth halides, followed by hydrolysis or functional group modification. For example, tris(aryl)bismuthanes are typically prepared by reacting BiCl₃ with aryl Grignard reagents under inert conditions. Yield optimization requires strict control of stoichiometry, temperature (−78°C to room temperature), and solvent (e.g., THF or Et₂O). Post-synthesis purification via column chromatography or recrystallization improves purity. Acidic hydrolysis of acetals (e.g., tris(2-diethoxymethyl)phenylbismuthane) can introduce aldehyde groups, though yields may be modest (~31%) due to side reactions .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Safety measures include:

  • Personal Protection : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H313, H319) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation (H333) .
  • Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities to prevent environmental contamination .
  • Emergency Response : Immediate eye rinsing with water (S26) and medical consultation if exposed .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm aryl group attachment and symmetry. ²⁰⁹Bi NMR (if accessible) probes bismuth coordination geometry.
  • X-ray Diffraction : Resolves crystal structure and bond angles, critical for understanding steric effects.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns.

Advanced Research Questions

Q. How can researchers design experiments to study Quadrupole Relaxation Enhancement (QRE) effects in this compound for MRI contrast applications?

  • Methodological Answer :

  • Sample Preparation : Use powdered this compound to ensure uniform magnetic susceptibility .
  • Relaxometry : Perform ¹H spin-lattice relaxation (R₁) measurements across a wide frequency range (0.1–100 MHz) to detect QRE peaks.
  • Data Correlation : Map observed R₁ maxima to ²⁰⁹Bi transition frequencies (e.g., |ψβ〉 → |ψβ′〉 at 5/2 → 3/2) using Hamiltonian models. For asymmetric systems (η ≠ 0), adjust quadrupole coupling constants (aQ) to account for peak shifts .

Q. What analytical strategies resolve contradictions in ¹H spin-lattice relaxation data when unexplained QRE peaks arise?

  • Methodological Answer :

  • Computational Modeling : Simulate ²⁰⁹Bi energy levels (e.g., Fig. 4 in ) to identify unassigned transitions.
  • Angle-Resolved Studies : Vary the orientation (Ω) of crystallites relative to the magnetic field to decouple overlapping QRE contributions.
  • Double Quantum Transitions : Investigate if 2ω (twice the ¹H resonance frequency) matches ²⁰⁹Bi transitions (e.g., |ψγ〉 → |ψβ′〉 at 7/2 → 3/2), which may explain anomalies like Peak IV .

Q. How does the electronic structure of this compound influence its catalytic activity in cross-coupling reactions?

  • Methodological Answer :

  • Electrophilicity : The electron-withdrawing bromine groups enhance bismuth's electrophilicity, facilitating oxidative addition in Pd-catalyzed couplings.
  • Steric Effects : Bulky 4-bromophenyl substituents may limit substrate access, requiring ligand tuning (e.g., phosphines) to balance activity and selectivity.
  • Stability Testing : Monitor decomposition under reaction conditions (e.g., acidic media) via in situ NMR or UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.